Lys-Ala-pNA

Enzyme Kinetics Dipeptidyl Peptidase II Substrate Specificity

Enzymatic assays for dipeptidyl peptidase II (DPP II) often suffer from high background due to non-specific substrate cleavage by unrelated proteases, confounding data and wasting resources. Lys-Ala-pNA (CAS 115846-24-7) is the definitive chromogenic substrate engineered with a unique Xaa-Ala recognition motif to eliminate this pain point. It delivers unmatched specificity, enabling you to achieve clean, interpretable kinetic data and robust high-throughput screens. - Delivers a well-defined Km of 0.42 mM for DPP II, enabling reproducible kinetic assays and reliable competitive inhibitor screening. - Offers high purity (≥98% HPLC) and long-term solution stability (-80°C, 6 months), minimizing lot-to-lot variability in multi-day studies. - Supplied with full analytical documentation to streamline procurement qualification and ensure seamless integration into your validated workflows.

Molecular Formula C15H23N5O4
Molecular Weight 337.37 g/mol
Cat. No. B15139252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-Ala-pNA
Molecular FormulaC15H23N5O4
Molecular Weight337.37 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCCN)N
InChIInChI=1S/C15H23N5O4/c1-10(18-15(22)13(17)4-2-3-9-16)14(21)19-11-5-7-12(8-6-11)20(23)24/h5-8,10,13H,2-4,9,16-17H2,1H3,(H,18,22)(H,19,21)/t10-,13-/m0/s1
InChIKeyWKTQIBKMCKFCJE-GWCFXTLKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lys-Ala-pNA: DPP II Activity Assays and Inhibitor Screening


Lys-Ala-pNA (L-Lysyl-L-alanine p-nitroanilide; CAS 115846-24-7) is a synthetic dipeptide chromogenic substrate used primarily for the quantitative determination of dipeptidyl peptidase II (DPP II) activity . It belongs to the class of p-nitroanilide (pNA)-conjugated peptide substrates, which upon enzymatic hydrolysis release the chromophore p-nitroaniline, exhibiting strong absorbance at 405 nm for convenient spectrophotometric quantification . The compound demonstrates well-characterized kinetic parameters, most notably a Michaelis constant (Km) of 0.42 mM for DPP II, enabling its use in rigorous enzyme kinetics studies and high-throughput inhibitor screening campaigns .

DPP II Activity Assays Chromogenic readout at 405 nm
Kinetic & Inhibitor Screening Defined substrate affinity supports study design
Enzyme Selectivity High specificity for DPP II; low plasmin interference

Why Lys-Ala-pNA Cannot Be Replaced by Other pNA Substrates


Chromogenic pNA substrates are not interchangeable commodities; their utility is exquisitely dependent on the precise amino acid sequence. Lys-Ala-pNA is a specific substrate for DPP II, and its substitution with other common dipeptide-pNA substrates like Gly-Pro-pNA (specific for DPP IV) or Ala-Pro-pNA (broadly cleaved) would yield drastically different, or entirely absent, enzymatic activity in assays targeting DPP II . Furthermore, using longer-chain substrates such as Val-Leu-Lys-pNA (S-2251), which is optimized for plasmin, would fail to report on DPP II activity, leading to a complete loss of assay signal and invalid experimental results . The unique Xaa-Ala cleavage motif recognized by the DPP II enzyme defines the assay's specificity and is the critical parameter that precludes generic substitution .

Sequence-Specific Cleavage

Gly-Pro-pNA or Ala-Pro-pNA targets different peptidases; DPP II activity may be absent.

Protease Selectivity Mismatch

Plasmin substrates like S-2251 fail to report DPP II, leading to signal loss.

Cleavage Motif Dependency

The Xaa-Ala motif is essential; generic substitution invalidates assay specificity.

Lys-Ala-pNA: Quantitative Performance Comparison


Defined Substrate Affinity for DPP II

Lys-Ala-pNA exhibits a well-defined Michaelis constant (Km) of 0.42 mM for hydrolysis by dipeptidyl peptidase II (DPP II). This kinetic parameter, reported consistently across primary literature and commercial datasheets, provides a benchmark for assay design and inhibitor studies . In contrast, another common DPP II substrate, Lys-Pro-pNA, demonstrates a different, often lower Km, making Lys-Ala-pNA the preferred substrate for assays requiring a moderate affinity that balances sensitivity with a broad dynamic range .

Substrate Affinity (Km)
Class-level
0.42 mM for DPP II
Benchmark for kinetic assay design
Validate under own assay conditions
Enzyme Kinetics Dipeptidyl Peptidase II Substrate Specificity

Strict DPP II Enzymatic Selectivity

The substrate exhibits high enzymatic selectivity, being cleaved by dipeptidyl peptidase II (DPP II) and, to a lesser extent, dipeptidyl peptidase V (DPP V) from *Aspergillus fumigatus* . Crucially, it is not a substrate for plasmin or trypsin, which are common contaminants or off-target proteases in biological samples . This contrasts with plasmin-specific substrates like H-D-Val-Leu-Lys-pNA (S-2251), which possess a high Km of 0.25 mM for plasmin and are designed for the fibrinolytic cascade, making them unsuitable for DPP II assays .

Enzyme Selectivity
Reported
Target: DPP II/DPP V-selective; no plasmin cleavage
Comparator (S-2251): Plasmin substrate (Km 0.25 mM)
Ensures signal specificity in biological matrices
Review enzyme panel data
Enzyme Selectivity Protease Panel Assay Specificity

Validated Long-Term Stability

Lys-Ala-pNA demonstrates well-documented long-term stability under recommended storage conditions, a critical factor for ensuring assay reproducibility and minimizing procurement waste. The powder form is stable for 3 years at -20°C and 2 years at 4°C . When reconstituted as a stock solution in DMSO, stability is maintained for 6 months at -80°C or 1 month at -20°C . This defined stability profile contrasts with less characterized peptide-pNA substrates where unspecified degradation can lead to variable baseline activity and reduced assay sensitivity over time.

Long-Term Stability
Data to verify
Powder: 3 yr (-20°C); Solution: 6 mo (-80°C)
Supports bulk procurement and longitudinal studies
Supplier-reported; verify upon receipt
Compound Stability Assay Reproducibility Procurement Specifications

High Analytical Purity

Commercial preparations of Lys-Ala-pNA are supplied at high analytical purity, with specifications ranging from ≥97% to 99.83% as determined by HPLC . This high level of purity is essential for minimizing background absorbance and off-target effects in enzyme assays. In comparison, lower-purity or in-house synthesized peptides may contain residual protecting groups, truncated sequences, or other impurities that can act as competitive inhibitors or produce spurious chromogenic signals, thereby confounding kinetic analysis and IC50 determinations.

Analytical Purity
Data to verify
Up to 99.83% (HPLC)
Minimizes assay interference and background
Review certificate of analysis
Compound Purity Quality Control Assay Interference

Lys-Ala-pNA: Research and Industrial Applications


High-Throughput DPP II Inhibitor Screening

The well-defined Km of 0.42 mM for DPP II enables the establishment of robust, kinetic assays at substrate concentrations near Km, which is optimal for detecting competitive inhibitors. Combined with the high analytical purity (≥97%) , Lys-Ala-pNA minimizes assay variability, making it an ideal substrate for large-scale, automated screening campaigns targeting DPP II for therapeutic indications such as inflammation or metabolic disorders.

Novel Dipeptidyl Peptidase Characterization

Lys-Ala-pNA serves as a definitive diagnostic substrate for the biochemical characterization of DPP II and related enzymes. The strict substrate specificity for Xaa-Ala-pNA motifs allows researchers to confirm the identity and kinetic parameters of purified or recombinant dipeptidyl peptidases, distinguishing them from other peptidase families (e.g., DPP IV which cleaves Xaa-Pro) . The long-term solution stability (-80°C for 6 months) facilitates multi-day or longitudinal enzyme characterization studies.

DPP II Activity in Complex Biological Samples

The high selectivity of Lys-Ala-pNA for DPP II over common plasma proteases like plasmin and trypsin makes it a valuable tool for measuring DPP II activity in cell lysates, tissue homogenates, and other biological matrices. This minimizes background hydrolysis and false-positive signals, allowing for more accurate correlation of enzyme activity with physiological or disease states.

Quality Control in Peptide and Reagent Manufacturing

The commercially specified high purity (up to 99.83% by HPLC) and established stability profile make Lys-Ala-pNA a reliable standard for quality control applications. It can be used to validate the performance of new batches of DPP II enzyme, calibrate spectrophotometric plate readers, or serve as a benchmark substrate when testing the activity of related enzymes from different sources.

Application
Selection Property
Validation Focus
DPP II inhibitor screening
Defined substrate affinity & high purity
Kinetic assay and inhibition validation
Novel peptidase characterization
Strict DPP II specificity & stability
Enzyme identity and kinetic verification
DPP II in biological matrices
Selectivity over plasmin/trypsin
Signal specificity in complex samples
Reagent QC and benchmarking
High purity specification & stability
Lot-to-lot performance verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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